molecular formula C16H18F3N5O3S B2879595 (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1903537-59-6

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2879595
CAS No.: 1903537-59-6
M. Wt: 417.41
InChI Key: ZWKWMIIJPIGCPI-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a 1,4-diazepane core substituted with a sulfonyl-linked methylimidazole group and a trifluoromethylpyridine moiety connected via a methanone bridge.

  • 1,4-Diazepane: A seven-membered ring with two nitrogen atoms, offering conformational flexibility and hydrogen-bonding capabilities.
  • Sulfonyl-imidazole: The sulfonyl group enhances polarity, while the methylimidazole may contribute to metal coordination or enzyme inhibition.
  • Trifluoromethylpyridine: The electron-withdrawing trifluoromethyl group improves metabolic stability and lipophilicity.

Properties

IUPAC Name

[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O3S/c1-22-10-14(21-11-22)28(26,27)24-6-2-5-23(7-8-24)15(25)12-3-4-13(20-9-12)16(17,18)19/h3-4,9-11H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKWMIIJPIGCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include derivatives with variations in the diazepane, sulfonyl, or pyridine groups.

Compound Core Structure Key Substituents logP Molecular Weight Water Solubility
Target Compound 1,4-Diazepane Methylimidazole-sulfonyl; trifluoromethylpyridine ~2.5* ~463.45* Moderate*
2-(4-(2,4-Difluorophenyl)...phenylethanone 1,2,4-Triazole Sulfonylphenyl; difluorophenyl ~3.8 534.54 Low
Alkyltrimethylammonium (e.g., BAC-C12) Quaternary ammonium Alkyl chain (C12) ~4.2 ~335.50 High (surfactant)

*Estimated based on structural fragments.

Key Observations :

  • The target compound’s trifluoromethylpyridine increases lipophilicity compared to purely aromatic systems (e.g., triazole derivatives in ) but less than alkyl chains in surfactants like BAC-C12 .

Methodological Considerations for Comparative Studies

Spectrofluorometry vs. Tensiometry ()

These methods, used for surfactants like BAC-C12, are less applicable to the target compound due to its non-amphiphilic nature. However, they highlight the importance of selecting appropriate techniques for physicochemical profiling .

Computational Similarity Assessment ()

Structural similarity metrics must account for pharmacophoric features (e.g., sulfonyl, trifluoromethyl) rather than global topology. Dissimilarity in biological activity despite structural overlap (e.g., triazole vs. diazepane cores) underscores the need for target-specific validation .

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